![molecular formula C14H16N2O3 B5846616 N-(2-ethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5846616.png)
N-(2-ethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
N-(2-ethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, commonly known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is primarily expressed on immune cells. The receptor plays a crucial role in the regulation of immune responses and inflammation. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Nonlinear Optical Properties for Photovoltaic Cells
The compound’s structure, which includes an isoxazole ring, may exhibit nonlinear optical properties that are valuable in the development of organic photovoltaic cells . These properties are crucial for the conversion of solar energy into electrical energy, and the compound could be a candidate for creating more efficient solar cells.
Antiviral and Antibacterial Agents
Isoxazole derivatives, including N-(2-ethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide , have been widely investigated for their antiviral and antibacterial activities . The compound could serve as a scaffold for the development of new drugs targeting a variety of viral and bacterial pathogens.
Anti-inflammatory and Hypolipidemic Effects
Research has indicated that isoxazole compounds can have significant anti-inflammatory and hypolipidemic effects . This makes N-(2-ethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide a potential candidate for the treatment of conditions associated with inflammation and high cholesterol levels.
Anticonvulsant Applications
The compound’s structural similarity to other isoxazole derivatives that possess anticonvulsant properties suggests it may be useful in the treatment of seizure disorders . Further research could lead to the development of new anticonvulsant medications based on this compound.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the monoamine oxidase (mao) enzyme, specifically type b . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
It’s suggested that it might interfere with the normal growth and development of mites by inhibiting the enzyme that catalyzes the polymerization of chitin .
Biochemical Pathways
Based on its potential target, it may affect the dopamine metabolic pathway .
Pharmacokinetics
A related compound demonstrated poor pharmacokinetics with high in vivo clearance in mice .
Result of Action
It’s suggested that it might interfere with the normal growth and development of mites .
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-18-12-8-6-5-7-11(12)15-14(17)13-9(2)16-19-10(13)3/h5-8H,4H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLNBTXSPALVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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